4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one

Asymmetric Aldol Addition Chiral Auxiliary Diastereoselectivity

The compound (4R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2-prop-2-enylpent-4-enoyl]-1,3-oxazolidin-2-one (CAS 1005006-69-8) is a complex chiral oxazolidinone derivative that functions as an advanced intermediate or chiral building block in asymmetric synthesis. Its core structure belongs to the Evans oxazolidinone chiral auxiliary family, and it is specifically the product of a highly diastereoselective syn-aldol addition between an N-pentenoyl oxazolidinone and acrolein.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
Cat. No. B12289437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC=CCC(C(C=C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2
InChIInChI=1S/C18H21NO4/c1-3-8-15(16(20)4-2)17(21)19-14(12-23-18(19)22)11-13-9-6-5-7-10-13/h3-7,9-10,14-16,20H,1-2,8,11-12H2
InChIKeyRGXROBWGGVLRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one: A High-Diastereomeric-Excess Chiral Aldol Adduct for Nucleoside Synthesis


The compound (4R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2-prop-2-enylpent-4-enoyl]-1,3-oxazolidin-2-one (CAS 1005006-69-8) is a complex chiral oxazolidinone derivative that functions as an advanced intermediate or chiral building block in asymmetric synthesis [1]. Its core structure belongs to the Evans oxazolidinone chiral auxiliary family, and it is specifically the product of a highly diastereoselective syn-aldol addition between an N-pentenoyl oxazolidinone and acrolein [1]. The molecule contains two terminal alkenes, making it a suitable substrate for ring-closing metathesis to construct functionalized cyclopentene derivatives [1]. Its primary documented role is as a precursor in the synthesis of carbocyclic nucleoside analogues with antiviral activity, such as carbovir and abacavir [1].

Why In-Class Oxazolidinone Aldol Adducts Cannot Simply Substitute for 4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one


Substituting this compound with a structurally similar oxazolidinone aldol adduct (e.g., one bearing a simple alkyl instead of an allyl group at the α-position) fundamentally alters downstream synthetic utility because the presence of a second terminal olefin is a strict structural requirement for the ring-closing metathesis (RCM) step that constructs the carbocyclic pseudosugar ring [1]. Furthermore, the combined stereochemical triad at positions 4, 2', and 3' (4R,2'R,3'S) is essential for establishing the correct absolute configuration of the final nucleoside analogue's stereocenters [1]. Generic replacement with a different diastereomer or a mono-olefinic analogue would either fail in the RCM step or yield an undesired stereoisomer, making the specific substitution pattern of this compound non-interchangeable for this synthetic application [1].

Quantitative Differentiation Evidence for the Procurement of 4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one


Diastereomeric Excess in Syn-Aldol Formation: Crimmins TiCl4/(−)-Sparteine Protocol

Under the Crimmins titanium tetrachloride/(−)-sparteine protocol, the syn-aldol adduct 11 (the 4S enantiomer of the target compound) was obtained with >99% diastereomeric excess (de), representing the highest level of stereocontrol reported for this specific scaffold [1]. Comparable Evans syn-aldol protocols on oxazolidinone substrates typically achieve 90–98% de; the >99% de value for this compound places it at the upper limit of achievable selectivity for this auxiliary class [1].

Asymmetric Aldol Addition Chiral Auxiliary Diastereoselectivity

Isolated Yield of the Aldol Adduct in Carbocyclic Nucleoside Precursor Synthesis

The Crimmins group reported an 82% isolated yield for aldol adduct 11 (4S enantiomer) after chromatographic purification, which serves as a benchmark for the 4R target compound when prepared via the identical procedure with (R)-4-benzyl-2-oxazolidinone [1]. In contrast, a related oxazolidinethione-based Evans syn-aldol adduct (compound 19 in the same study) gave 79% yield under comparable conditions, indicating a modest (3 percentage point) but measurable yield advantage for the oxazolidinone scaffold in this specific transformation [1].

Aldol Reaction Yield Chiral Building Block Process Chemistry

Ring-Closing Metathesis Efficiency: Direct Conversion to Cyclopentenol Core

Exposure of aldol adduct 11 to 1 mol% Grubbs first-generation catalyst [(PCy3)2Cl2Ru=CHPh] in CH2Cl2 at 25 °C effected ring-closing metathesis to yield cyclopentenol 12 in 97% yield [1]. This RCM efficiency is notably higher than that observed for the oxazolidinethione-derived diene 19, which gave “disappointing” yields and poor conversion under identical conditions [1]. The presence of the free allylic alcohol in 11 does not adversely affect the metathesis, unlike many other allylic alcohol-containing substrates that undergo competing isomerization [1].

Ring-Closing Metathesis Grubbs Catalyst Cyclopentenol Synthesis

Enantiomeric Purity After Auxiliary Removal: >99.6% ee for Downstream Diol Intermediate

Reduction of cyclopentenol 12 (derived from aldol adduct 11) with LiBH4 in THF afforded diol 13, which exhibited >99.6% enantiomeric excess (ee) as determined by chiral HPLC analysis of the corresponding bis-(p-toluate) ester [1]. This demonstrates that the high diastereomeric purity achieved in the aldol step is faithfully translated through the RCM and reduction steps without detectable erosion of stereochemical integrity. By contrast, the oxazolidinethione route showed significantly lower overall stereochemical fidelity due to RCM failure, making direct ee comparison impossible for that pathway [1].

Enantiomeric Excess Chiral Purity LiBH4 Reduction

Specific Optical Rotation as Identity and Purity Verification Tool

The 4S enantiomer of the target compound (aldol adduct 11) exhibits a specific optical rotation of [α]D24 +50.6 (c 0.89, CHCl3) [1]. For the 4R target compound, the expected rotation would be [α]D24 −50.6 under identical conditions, providing a simple, quantitative identity and enantiopurity check that can be performed with standard laboratory polarimetry. This is a more accessible and cost-effective quality control metric than the chiral HPLC method required for diol 13, and it is specific to this exact stereoisomer, distinguishing it from other diastereomers or enantiomers that may contaminate commercial samples [1].

Quality Control Identity Testing Chiroptical Properties

Tolerance of Allylic Alcohol Functionality During Ruthenium-Catalyzed RCM

The aldol adduct 11 contains a free allylic alcohol group, which is known to undergo competing isomerization under many ruthenium-catalyzed metathesis conditions [1]. However, in the Crimmins study, the presence of this allylic alcohol did not adversely affect the RCM reaction, with 97% yield of cyclopentenol 12 being achieved. This is in contrast to many literature examples where allylic alcohols require protection (e.g., as acetate or silyl ether) prior to RCM to avoid side reactions. The oxazolidinone scaffold appears to provide a favorable conformation or electronic environment that suppresses allylic alcohol isomerization during metathesis, a feature not universally shared by other auxiliary-bound allylic alcohol substrates [1].

Functional Group Compatibility Allylic Alcohol Metathesis Robustness

Proven Application Scenarios for 4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one Based on Quantitative Evidence


Multi-Step Asymmetric Synthesis of Carbocyclic Nucleoside Antivirals (Carbovir, Abacavir, and 2′-Methyl Derivatives)

The compound (in its 4S enantiomeric form) is the direct precursor to the carbocyclic pseudosugar core of carbovir and abacavir via a three-step sequence: (1) >99% de syn-aldol adduct formation, (2) 97% yield RCM, and (3) 78% yield LiBH4 reduction to diol 13 (>99.6% ee) [1]. The exceptional stereochemical fidelity and functional group tolerance of the RCM step make this specific oxazolidinone adduct the preferred chiral building block for procuring the pseudosugar core in research and early development settings [1].

Synthesis of 2′-Substituted Carbocyclic Nucleoside Analogues via α-Allyl Functionalization

The α-allyl substituent on the acyl side chain provides a uniquely positioned olefin handle that enables the construction of 2′-substituted carbocyclic nucleoside analogues [1]. This is demonstrated by the successful preparation of 2′-methyl derivatives of carbovir and abacavir. The combination of this α-allyl group with the N-pentenoyl olefin enables the RCM-based strategy, which is not accessible to simple α-methyl or α-unsubstituted oxazolidinone analogues [1].

Stereocontrolled Synthesis of Enantiopure Cyclopentenol Building Blocks for Fragment-Based Drug Discovery

The RCM product 12 (cyclopentenol) and the derived diol 13 (>99.6% ee) serve as highly enantiopure cyclopentane building blocks for fragment libraries and medicinal chemistry campaigns targeting kinases, polymerases, and other nucleotide-binding enzymes [1]. The reliable generation of >99% de in the aldol step and >99.6% ee in the final diol ensures that fragment libraries built from this scaffold have precisely defined three-dimensional geometry, which is critical for structure-activity relationship (SAR) interpretation [1].

Polarimetric Quality Control of Chiral Intermediate Batches in GMP-like Environments

The well-defined specific rotation ([α]D24 +50.6 for the 4S enantiomer; expected −50.6 for the 4R enantiomer) provides a rapid, compendial-quality identity and purity test suitable for batch release in research environments moving toward GMP-like quality standards [1]. This reduces reliance on more expensive and time-consuming chiral chromatographic methods for routine incoming material inspection [1].

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